Cas no 1216139-45-5 (2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine)

2-(3,5-ジクロロフェニル)-2-(3-メチルピペリジン-1-イル)エタンアミンは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、3,5-ジクロロフェニル基と3-メチルピペリジン環がエタンアミン骨格に結合しており、高い立体選択性と反応性を示します。この化合物は医薬品開発分野での応用が期待され、特に神経科学関連のリガンドとしての潜在性が研究されています。特筆すべきはその安定性と生体適合性で、他の官能基との反応性を保持しながらも保存条件下で優れた耐久性を発揮します。合成経路の効率性も高く、多段階反応における収率が良好である点が特徴です。

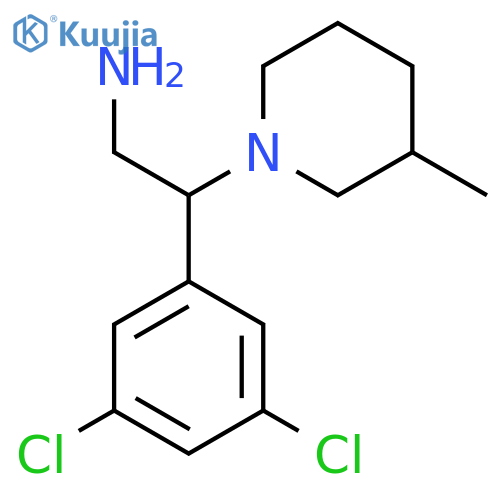

1216139-45-5 structure

商品名:2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine

CAS番号:1216139-45-5

MF:C14H20Cl2N2

メガワット:287.228001594543

CID:5216126

2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine 化学的及び物理的性質

名前と識別子

-

- 2-(3,5-dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine

- 2-(3,5-Dichloro-phenyl)-2-(3-methyl-piperidin-1-yl)-ethylamine

- 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine

-

- インチ: 1S/C14H20Cl2N2/c1-10-3-2-4-18(9-10)14(8-17)11-5-12(15)7-13(16)6-11/h5-7,10,14H,2-4,8-9,17H2,1H3

- InChIKey: FNAYOLSGFCLSAS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1)C(CN)N1CCCC(C)C1)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 252

- トポロジー分子極性表面積: 29.3

- 疎水性パラメータ計算基準値(XlogP): 3.4

2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM489209-1g |

2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine |

1216139-45-5 | 97% | 1g |

$450 | 2023-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD607656-1g |

2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine |

1216139-45-5 | 97% | 1g |

¥3122.0 | 2023-04-05 |

2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

1216139-45-5 (2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量